molecular formula C9H11NO2 B14834991 3-Ethyl-5-hydroxybenzamide

3-Ethyl-5-hydroxybenzamide

Cat. No.: B14834991
M. Wt: 165.19 g/mol
InChI Key: TYYDZFHNWPKJSP-UHFFFAOYSA-N
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Description

3-Ethyl-5-hydroxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of an ethyl group at the third position and a hydroxyl group at the fifth position on the benzene ring. It is a white crystalline solid that is slightly soluble in water and soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-hydroxybenzamide typically involves the reaction of 3-ethyl-5-hydroxybenzoic acid with ammonia or an amine under appropriate conditions. One common method is the use of a coupling agent such as EDC·HCl in the presence of a solvent like DMF at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Friedel-Crafts alkylation using alkyl halides and a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: 3-Ethyl-5-hydroxybenzaldehyde or 3-Ethyl-5-hydroxybenzoic acid.

    Reduction: 3-Ethyl-5-hydroxybenzylamine.

    Substitution: Various substituted benzamides depending on the substituent used.

Scientific Research Applications

3-Ethyl-5-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. Its thrombin-inhibitory activity is due to its binding to the active site of thrombin, preventing the conversion of fibrinogen to fibrin .

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    3-Ethylbenzamide: Lacks the hydroxyl group at the fifth position.

    5-Hydroxybenzamide: Lacks the ethyl group at the third position.

Comparison: 3-Ethyl-5-hydroxybenzamide is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the ethyl group influences its steric and electronic characteristics.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-ethyl-5-hydroxybenzamide

InChI

InChI=1S/C9H11NO2/c1-2-6-3-7(9(10)12)5-8(11)4-6/h3-5,11H,2H2,1H3,(H2,10,12)

InChI Key

TYYDZFHNWPKJSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)O)C(=O)N

Origin of Product

United States

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